
1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one is a complex organic compound that features a pyrrolidinone ring, a nitrophenyl group, and a sulfonylpiperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, often using nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the different moieties together, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as an enzyme inhibitor or receptor modulator.
Industry: May be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-chlorophenyl)sulfonylpiperazin-2-one
- 1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-methylphenyl)sulfonylpiperazin-2-one
Uniqueness
1-(1-Methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one is unique due to the presence of the nitrophenyl group, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H18N4O6S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C15H18N4O6S/c1-16-9-12(8-14(16)20)18-7-6-17(10-15(18)21)26(24,25)13-4-2-11(3-5-13)19(22)23/h2-5,12H,6-10H2,1H3 |
InChI Key |
XYUOJXRKQYBHDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)N2CCN(CC2=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




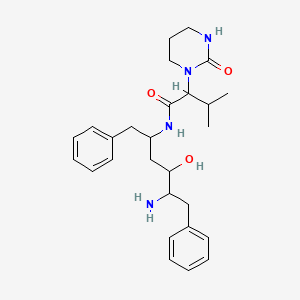
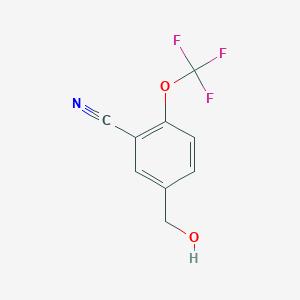
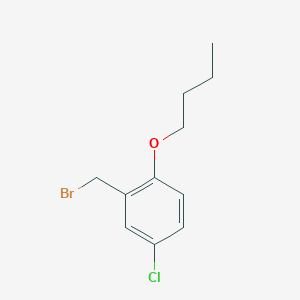
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)
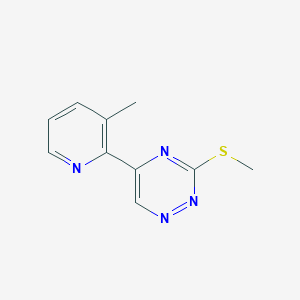


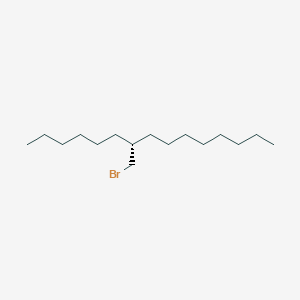

![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)
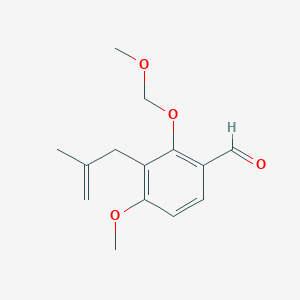
![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13885618.png)
